5-Phenoxyquinazoline-2,4-diamine
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Overview
Description
5-Phenoxyquinazoline-2,4-diamine is a heterocyclic aromatic compound that belongs to the class of quinazolinamines. This compound is characterized by a quinazoline core structure with phenoxy and diamine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxyquinazoline-2,4-diamine typically involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often utilize metal-catalyzed reactions to improve yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are frequently employed to introduce various substituents onto the quinazoline core .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyquinazoline-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 2 and 4 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Scientific Research Applications
5-Phenoxyquinazoline-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Phenoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenoxyquinazoline-2,4-diamine include:
- 5-methyl-6-phenylquinazoline-2,4-diamine
- 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine
- 2-phenylquinazolin-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenoxy and diamine substituents, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
123241-96-3 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-phenoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4O/c15-13-12-10(17-14(16)18-13)7-4-8-11(12)19-9-5-2-1-3-6-9/h1-8H,(H4,15,16,17,18) |
InChI Key |
GRCSWAWBGLWGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N |
Origin of Product |
United States |
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